1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro- is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 5-position, a 2-methylsulfonyloxyethyl group at the 1-position, and a nitro group at the 2-position. These functional groups confer unique chemical and physical properties to the molecule, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl sulfate.
Attachment of the 2-methylsulfonyloxyethyl group: This step involves the reaction of the imidazole derivative with 2-methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methylsulfonyloxyethyl group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium azide can lead to the formation of azido derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common reagents used in these reactions include reducing agents (e.g., hydrogen gas, sodium borohydride), nucleophiles (e.g., sodium azide, amines), and catalysts (e.g., palladium on carbon).
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro- has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Chemistry: It is employed in the synthesis of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity and affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole, 5-methyl-1-(2-methylsulfonyloxyethyl)-2-nitro- can be compared with other imidazole derivatives such as:
1H-Imidazole, 4,5-dimethyl-2-nitro-: This compound has two methyl groups at the 4 and 5 positions and a nitro group at the 2 position. It differs in its substitution pattern, which affects its reactivity and applications.
1H-Imidazole, 2-methyl-4-nitro-: This compound has a methyl group at the 2 position and a nitro group at the 4 position.
Eigenschaften
CAS-Nummer |
62144-01-8 |
---|---|
Molekularformel |
C7H11N3O5S |
Molekulargewicht |
249.25 g/mol |
IUPAC-Name |
2-(5-methyl-2-nitroimidazol-1-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C7H11N3O5S/c1-6-5-8-7(10(11)12)9(6)3-4-15-16(2,13)14/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
XHMLVNPDPRCCME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N1CCOS(=O)(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.